5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an oxazole ring, a triazole ring, and an amide group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino-2-oxazoline derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 3-chlorobenzyl chloride as the starting material.
Formation of the Triazole Ring:
Amidation Reaction: The final step involves the formation of the amide bond, typically achieved through a condensation reaction between the carboxylic acid derivative of the triazole and an amine, such as o-toluidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced oxazole or triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound shows potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, such as dyes, pigments, or polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxamide
- 5-amino-1-(3-chlorophenyl)-1H-pyrrole-4-carboxamide
Uniqueness
Compared to these similar compounds, 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both the oxazole and triazole rings. This dual-ring system provides enhanced stability and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-12-6-3-4-9-16(12)24-20(29)18-19(23)28(27-26-18)11-17-13(2)30-21(25-17)14-7-5-8-15(22)10-14/h3-10H,11,23H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXUHOQDZRZAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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